N-DMTr-morpholino-T-5'-O-phosphoramidite: A Technical Guide for Researchers
N-DMTr-morpholino-T-5'-O-phosphoramidite: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-DMTr-morpholino-T-5'-O-phosphoramidite, a critical building block in the synthesis of Morpholino oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, synthesis protocols for Morpholino oligonucleotides, and its application in modulating gene expression.
Core Compound Specifications
N-DMTr-morpholino-T-5'-O-phosphoramidite is a phosphoramidite (B1245037) monomer essential for the synthesis of Morpholino oligonucleotides (PMOs). PMOs are synthetic nucleic acid analogs that feature a morpholine (B109124) ring in place of the deoxyribose or ribose sugar and a phosphorodiamidate linkage instead of a phosphate (B84403) backbone. This structural modification confers resistance to nucleases and a neutral charge, enhancing their stability and cellular uptake for antisense applications.
| Property | Value |
| Molecular Formula | C40H50N5O7P |
| Molecular Weight | 743.83 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in anhydrous acetonitrile, dichloromethane (B109758) |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon) |
| Shipping Conditions | Ambient temperature |
Automated Solid-Phase Synthesis of Morpholino Oligonucleotides
The synthesis of Morpholino oligonucleotides using N-DMTr-morpholino-T-5'-O-phosphoramidite is typically performed on an automated solid-phase synthesizer. The following protocol outlines a standard synthesis cycle.
Materials and Reagents:
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N-DMTr-morpholino-T-5'-O-phosphoramidite and other required morpholino phosphoramidite monomers (A, C, G)
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Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
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Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
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Coupling activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile
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Capping solution A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine
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Capping solution B: 16% 1-Methylimidazole in THF
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Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine
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Washing solvent: Acetonitrile
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Cleavage and deprotection solution: Concentrated aqueous ammonia (B1221849)
Experimental Protocol: Synthesis Cycle
The automated synthesis cycle consists of the following steps, repeated for each monomer addition:
| Step | Reagent/Solvent | Time | Purpose |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | ~60 seconds | Removes the 4,4'-dimethoxytrityl (DMTr) protecting group from the 5'-hydroxyl. |
| Washing | Acetonitrile | ~90 seconds | Removes the deblocking solution and any cleaved DMTr groups. |
| Coupling | Morpholino phosphoramidite monomer and 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | ~5-15 minutes | Couples the phosphoramidite monomer to the free 5'-hydroxyl group on the growing chain. |
| Capping | Capping A (Ac₂O/THF/Pyridine) and Capping B (16% N-Methylimidazole/THF) | ~30 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |
| Washing | Acetonitrile | ~90 seconds | Removes excess capping reagents. |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | ~60 seconds | Oxidizes the phosphite (B83602) triester linkage to a more stable phosphotriester. |
| Washing | Acetonitrile | ~90 seconds | Removes the oxidation solution. |
Post-Synthesis Cleavage and Deprotection:
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Following the completion of the synthesis, the solid support is treated with concentrated aqueous ammonia at 55°C for 12-16 hours.
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This step cleaves the Morpholino oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the phosphodiester backbone.
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The resulting crude Morpholino oligonucleotide solution is then purified, typically by High-Performance Liquid Chromatography (HPLC).
Mechanisms of Action and Applications
Morpholino oligonucleotides synthesized from monomers like N-DMTr-morpholino-T-5'-O-phosphoramidate are powerful tools for reverse genetics and are being explored as therapeutic agents. They function primarily through a steric-blocking mechanism, physically hindering the interaction of cellular machinery with target RNA sequences.
Translational Blocking
By designing a Morpholino oligonucleotide to be complementary to the 5' untranslated region (UTR) or the start codon (AUG) of a target messenger RNA (mRNA), it is possible to prevent the assembly of the ribosomal initiation complex, thereby blocking protein translation.[1]
Splice Modification
Morpholino oligonucleotides can also be designed to target splice junctions or splice-regulatory elements within a pre-mRNA. This binding can prevent the spliceosome from correctly processing the pre-mRNA, leading to exon skipping or intron inclusion. This allows for the study of alternative splicing and can be used to correct splicing defects in certain genetic diseases.[2][3]
Modulation of Signaling Pathways: The Hedgehog Example
Morpholino oligonucleotides are instrumental in studying developmental signaling pathways. For instance, in zebrafish, a common model organism, morpholinos targeting the sonic hedgehog a (shha) mRNA are used to investigate the role of the Hedgehog signaling pathway in embryogenesis. Knockdown of shha disrupts the normal signaling cascade, leading to observable developmental defects.
The Hedgehog signaling pathway is crucial for embryonic patterning. In the "off" state, the Patched (Ptc) receptor inhibits the Smoothened (Smo) protein. Upon binding of the Sonic hedgehog (Shh) ligand to Ptc, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then regulate the expression of target genes.
Conclusion
N-DMTr-morpholino-T-5'-O-phosphoramidite is a fundamental component for the synthesis of Morpholino oligonucleotides, which are invaluable tools in molecular biology and drug development. Their unique chemical properties and steric-blocking mechanism of action enable precise and stable modulation of gene expression, facilitating the study of gene function and the development of novel therapeutic strategies for a range of genetic disorders.
